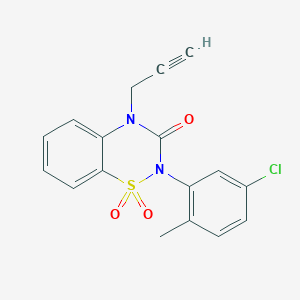

![molecular formula C16H18ClN3O3 B6474098 5-chloro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzoxazole CAS No. 2640966-79-4](/img/structure/B6474098.png)

5-chloro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzoxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “5-chloro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzoxazole” is a complex organic molecule that contains several functional groups, including a pyrrolidine ring, a morpholine ring, and a benzoxazole ring . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The synthesis conditions and methods would depend on the specific structure and functional groups present in the target molecule .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, a morpholine ring, and a benzoxazole ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present and the reaction conditions. Pyrrolidine derivatives can undergo a variety of chemical reactions, including ring-opening reactions, substitutions, and additions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of a pyrrolidine ring could influence its solubility, stability, and reactivity .Wirkmechanismus

Target of Action

The primary target of 5-chloro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzoxazole is the coagulation enzyme Factor Xa (FXa) . FXa is a key enzyme in the coagulation cascade that leads to blood clotting. It plays a crucial role in the conversion of prothrombin to thrombin, which then acts to convert fibrinogen into fibrin, leading to blood clot formation .

Mode of Action

The compound interacts with FXa, inhibiting its activity .

Biochemical Pathways

By inhibiting FXa, the compound disrupts the coagulation cascade, preventing the formation of thrombin and, subsequently, fibrin. This results in an anticoagulant effect, reducing the likelihood of blood clot formation .

Pharmacokinetics

The compound is believed to have good oral bioavailability

Result of Action

The primary result of the compound’s action is a reduction in blood clot formation. By inhibiting FXa, it prevents the formation of thrombin and fibrin, key components of blood clots. This can help prevent conditions such as deep vein thrombosis and pulmonary embolism, which are caused by the formation of blood clots .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[4-(5-chloro-1,3-benzoxazol-2-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3O3/c17-11-3-4-13-12(9-11)18-16(23-13)20-7-8-22-14(10-20)15(21)19-5-1-2-6-19/h3-4,9,14H,1-2,5-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCAWFJIVYBFNAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2CN(CCO2)C3=NC4=C(O3)C=CC(=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({1-[(2-bromo-5-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine](/img/structure/B6474021.png)

![2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B6474027.png)

![2-methyl-1-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-1H-imidazole](/img/structure/B6474033.png)

![4-[(2,4-dichlorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6474038.png)

![N,N-dimethyl-4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B6474051.png)

![N,N-dimethyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B6474059.png)

![N,N-dimethyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B6474066.png)

![N,N-dimethyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazin-3-amine](/img/structure/B6474069.png)

![2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoline](/img/structure/B6474084.png)

![4-({1-[(3-methoxyphenyl)methyl]piperidin-4-yl}methoxy)-3-methylpyridine](/img/structure/B6474091.png)

![N-[2-(3-methoxyphenyl)ethyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B6474116.png)

![3-methyl-4-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6474118.png)

![1-(morpholin-4-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6474121.png)